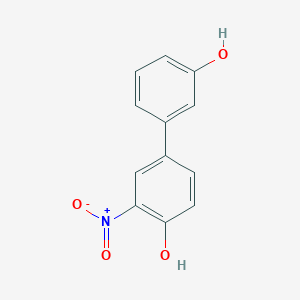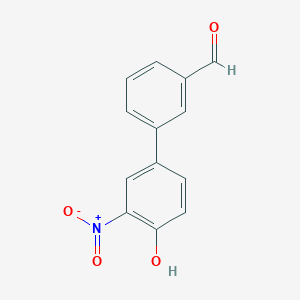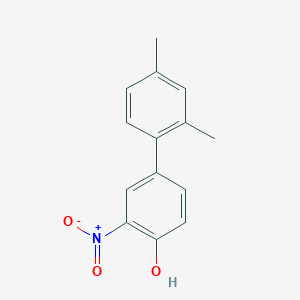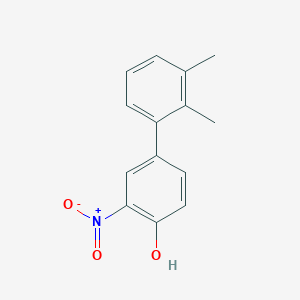
4-(3-Methoxyphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-2-nitrophenol, 95% (MPN) is an organic compound with a wide range of applications in scientific research. It is a yellow crystalline solid with a molecular formula C9H9NO3 and a molecular weight of 179.16 g/mol. MPN can be synthesized from the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. It has been used in a variety of scientific studies due to its unique properties, which are discussed in detail below.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of a range of compounds. It has also been used as a dye for the staining of proteins, and as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitrophenol portion of the molecule is responsible for its biological activity. It is thought to interact with proteins, enzymes, and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is important to note that 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is a powerful inhibitor of tyrosinase, and thus caution should be taken when using it in experiments involving melanin production.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3-Methoxyphenyl)-2-nitrophenol, 95%. Further studies could be conducted to explore its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use as a dye for the staining of proteins and other molecules. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis and polymerization reactions.
Synthesemethoden
The synthesis of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% involves the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. The reaction is typically conducted at room temperature, and the desired product is obtained after the reaction is complete. The reaction mechanism is as follows:
3-Methoxyphenol + Nitrobenzene → 4-(3-Methoxyphenyl)-2-nitrophenol
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHQOSZBPFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686237 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-01-6 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














